molecular formula C19H23N5O3 B3309105 N-[3-(1H-imidazol-1-yl)propyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 941888-90-0

N-[3-(1H-imidazol-1-yl)propyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No. B3309105
CAS RN: 941888-90-0
M. Wt: 369.4 g/mol
InChI Key: XYRTVSAXMUPOAL-UHFFFAOYSA-N
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Description

The compound “N-[3-(1H-imidazol-1-yl)propyl]-N’-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide” is a complex organic molecule that contains several functional groups. It has an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrrolidinone group, which is a five-membered lactam (a cyclic amide). The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.


Chemical Reactions Analysis

The imidazole ring is known to participate in various chemical reactions. It can act as a nucleophile in substitution reactions, and it can also undergo oxidation and reduction reactions . The pyrrolidinone group can participate in hydrolysis reactions under both acidic and basic conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the imidazole ring and the pyrrolidinone group are both polar, which would increase the compound’s solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain an imidazole ring work by inhibiting the enzyme cytochrome P450 .

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-14-12-15(5-6-16(14)24-10-2-4-17(24)25)22-19(27)18(26)21-7-3-9-23-11-8-20-13-23/h5-6,8,11-13H,2-4,7,9-10H2,1H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRTVSAXMUPOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NCCCN2C=CN=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1H-imidazol-1-yl)propyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(1H-imidazol-1-yl)propyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
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N-[3-(1H-imidazol-1-yl)propyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
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N-[3-(1H-imidazol-1-yl)propyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
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N-[3-(1H-imidazol-1-yl)propyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
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N-[3-(1H-imidazol-1-yl)propyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

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